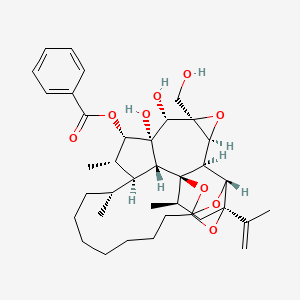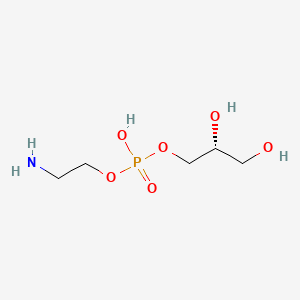
4-Methoxy-N,N-dimethylaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Methoxy-N,N-dimethylaniline derivatives can involve the reduction of Schiff bases or the use of acid-catalyzed, thermal rearrangement of N-allylated anilines. For instance, Ajibade and Andrew (2021) reported the molecular structures of compounds synthesized via Schiff bases reduction, indicating the importance of these compounds as starting materials for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-N,N-dimethylaniline showcases intermolecular hydrogen bonding and secondary intermolecular interactions that stabilize the compounds. This structural integrity is critical for its chemical behavior and the synthesis of related compounds (Ajibade & Andrew, 2021).
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
4-Methoxy-N,N-dimethylaniline is used in the field of organic chemistry . It is synthesized via a Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
The method of application involves the use of NaBH4, a powerful reducing agent, for the reduction of different functional groups . This process does not affect reducible substituents such as nitro and chloride during the reduction process .
The outcome of this application is the creation of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . These secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Application in the Synthesis of Azo Dye Derivatives
4-Methoxy-N,N-dimethylaniline is also used in the synthesis of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
The method of application involves the diazotization of 4-aminohippuric acid and coupling with aromatic derivatives followed by condensation with benzaldehyde derivatives .
The outcome of this application is the creation of potent bioactive azo dyes . These dyes have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Application in Dye and Pesticide Intermediates
4-Methoxy-N,N-dimethylaniline is used in the production of dye and pesticide intermediates . It is used as a polymerizing agent in these industries . The specific methods of application and experimental procedures vary widely depending on the specific dye or pesticide being produced .
Application in Polymerization Accelerators
4-Methoxy-N,N-dimethylaniline is also used as a polymerization accelerator for the manufacture of bone cements and prosthetic devices . This implies heterogeneous types of human exposure .
Application in the Synthesis of Fine Chemicals
4-Methoxy-N,N-dimethylaniline is used in the synthesis of fine chemicals . N-methyl-substituted amines, like 4-Methoxy-N,N-dimethylaniline, have found wide applications in the synthesis of fine chemicals .
Application in Agrochemicals
4-Methoxy-N,N-dimethylaniline is used in the production of agrochemicals . It plays an important role in regulating the biological and pharmaceutical properties of molecules used in the life sciences .
Application in the Synthesis of Azo Dyes and Dithiocarbamate
4-Methoxy-N,N-dimethylaniline is used in the synthesis of azo dyes and dithiocarbamate . The compounds synthesized via Schiff bases reduction route consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Application in the Production of Crystal Violet
4-Methoxy-N,N-dimethylaniline is a key precursor to commercially important triarylmethane dyes such as crystal violet . Crystal violet is a triarylmethane dye that is used as a pH indicator and in Gram staining .
Application in the Curing of Polyester and Vinyl Ester Resins
4-Methoxy-N,N-dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins . This application is particularly important in the production of materials such as bone cements and prosthetic devices .
Application in the Synthesis of Pharmaceuticals
4-Methoxy-N,N-dimethylaniline is used in the synthesis of pharmaceuticals . Secondary amines, which can be synthesized from 4-Methoxy-N,N-dimethylaniline, form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics .
Application in the Synthesis of Agrochemicals
4-Methoxy-N,N-dimethylaniline is used in the synthesis of agrochemicals . It plays an important role in regulating the biological and pharmaceutical properties of molecules used in the life sciences .
Application in the Synthesis of Fine Chemicals
4-Methoxy-N,N-dimethylaniline is used in the synthesis of fine chemicals . N-methyl-substituted amines, like 4-Methoxy-N,N-dimethylaniline, have found wide applications in the synthesis of fine chemicals .
Eigenschaften
IUPAC Name |
4-methoxy-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDMNHEQMILPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220377 | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N,N-dimethylaniline | |
CAS RN |
701-56-4 | |
| Record name | 4-Methoxy-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 701-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-P-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CL89W8AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)







